Jatrophane 4

描述

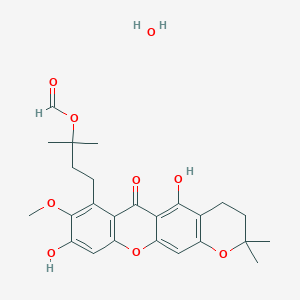

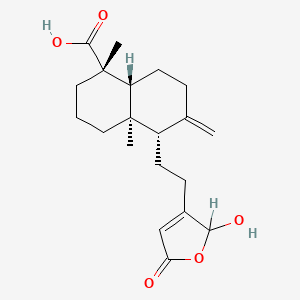

Jatrophane 4 is a secondary metabolite of Euphorbia peplus . It is a diterpene and is part of a class of biologically and structurally intriguing natural products known as jatrophane diterpenes . These compounds, which are found in plants of the Euphorbiaceae family, possess diverse complex skeletons and a broad spectrum of therapeutically relevant biological activities .

Synthesis Analysis

The preparation of an advanced intermediate towards the synthesis of the jatrophane diterpene Pl-4 has been described . Key strategies for the elaboration of the jatrophane precursors include hydrometalation and radical reactions .Molecular Structure Analysis

Jatrophane 4 has a molecular weight of 744.82 and a formula of C39H52O14 . The structure of Jatrophane 4 includes a wide range of structurally unique polyoxygenated polycyclic derivatives .Chemical Reactions Analysis

The preparation of an advanced intermediate towards the synthesis of the jatrophane diterpene Pl-4 is described . The key step is a regioselective chelation-controlled lithiation of the (Z)-configured bromide in the corresponding vinyl dibromide precursor .Physical And Chemical Properties Analysis

Jatrophane 4 is a powder . Its synonyms include 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene .科学研究应用

Activators of Autophagy

Jatrophane 4 has been identified as a potential activator of autophagy . Autophagy is a cellular process that helps to clear damaged cells and serves as a quality control mechanism within cells. The activation of autophagy by Jatrophane 4 could have significant implications for diseases characterized by the accumulation of cellular debris, such as neurodegenerative disorders.

Inhibitors of Tau Pathology

In Alzheimer’s disease research, Jatrophane 4 has shown promise as an inhibitor of Tau pathology . Tau proteins are involved in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer’s disease. By inhibiting Tau pathology, Jatrophane 4 could contribute to the development of new therapeutic strategies for this condition.

Anti-inflammatory Applications

Jatrophane diterpenoids, including Jatrophane 4, exhibit anti-inflammatory properties . This application is crucial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory drugs with fewer side effects than current medications.

Antiviral Activity

The potential antiviral activity of Jatrophane 4 against various viruses, including the chikungunya virus, has been explored . Its ability to inhibit viral replication could make it a valuable compound in the development of antiviral therapies.

Cytotoxic Activity

Jatrophane 4 has been studied for its cytotoxic activity, which is the ability to kill cancer cells . This property is particularly important in cancer research, where selective cytotoxic agents are needed to target and destroy cancer cells without harming healthy cells.

Multidrug Resistance Reversal

One of the most promising applications of Jatrophane 4 is its ability to reverse multidrug resistance in cancer cells . This could improve the efficacy of chemotherapy by making cancer cells more susceptible to drugs they had previously resisted.

Thrombotic Disease Treatment

Jatrophane 4 may also have curative effects on thrombotic diseases . By affecting the blood clotting process, it could be used to treat or prevent conditions such as deep vein thrombosis or pulmonary embolism.

P-glycoprotein Inhibition

As a powerful inhibitor of P-glycoprotein, Jatrophane 4 has significant implications for drug discovery and development . P-glycoprotein is involved in the efflux of drugs from cells, and its inhibition could lead to increased drug retention and efficacy.

作用机制

Target of Action

Jatrophane 4, like other jatrophane diterpenes, primarily targets P-glycoprotein . P-glycoprotein is a powerful efflux transporter that plays a crucial role in multidrug resistance by decreasing the intracellular concentration of drugs . Jatrophane 4 acts as a potent inhibitor of P-glycoprotein, thereby reversing multidrug resistance .

Mode of Action

It is known that jatrophane diterpenes interact with their targets, such as p-glycoprotein, and cause changes that can lead to the reversal of multidrug resistance . This interaction likely involves the binding of the compound to the target, which can alter the target’s function and disrupt its ability to efflux drugs .

Biochemical Pathways

Jatrophane 4, as a member of the jatrophane diterpenes, is involved in the casbene-derived diterpenes biosynthetic pathway . This pathway leads to the formation of various diterpenes, including casbanes, jatrophanes, and tiglianes . The compound’s interaction with P-glycoprotein can affect various downstream effects, such as the reversal of multidrug resistance .

Pharmacokinetics

Its ability to inhibit p-glycoprotein suggests that it may enhance the bioavailability of drugs that are substrates of this transporter .

Result of Action

The primary result of Jatrophane 4’s action is the reversal of multidrug resistance . By inhibiting P-glycoprotein, it increases the intracellular concentration of various drugs, enhancing their efficacy . This makes Jatrophane 4 a potential candidate for use in combination therapies to overcome drug resistance .

安全和危害

未来方向

属性

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17+/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITHKWWZWFNDND-WZUBBBPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098138 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210108-88-6 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,8,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-6-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How was Jatrophane 4 characterized in the research?

A1: The structural elucidation of Jatrophane 4 was accomplished through a combination of spectroscopic techniques. This included the use of high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular weight determination. One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy experiments were crucial in determining the compound's structure. These experiments included:

- 2D NMR: Heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC), correlation spectroscopy (COSY), and nuclear Overhauser effect spectroscopy (NOESY) [].

Q2: Are there any known structure-activity relationships (SAR) for Jatrophane 4 or related compounds?

A3: While the provided research doesn't delve into specific SAR studies for Jatrophane 4, it highlights a key observation regarding the biological activity of different diterpene skeletons within Euphorbia taurinensis All. The study demonstrated that ingenane diterpenes exhibited cytotoxic activity against L5178 mouse lymphoma cells, while jatrophane diterpenes (including Jatrophane 4) did not []. This suggests that the ingenane skeleton may be essential for the observed cytotoxicity in this context. Further research is necessary to investigate modifications to the jatrophane skeleton and their potential impact on biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1151653.png)

![(1R,4S,9R,10R,13R)-5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B1151662.png)